molecular formula C11H9N3S B1360999 5-(1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 40477-31-4

5-(1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B1360999
CAS No.: 40477-31-4
M. Wt: 215.28 g/mol
InChI Key: LNABUUAHFCFGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both an indole and a thiazole ring in its structure. The indole ring is a common motif in many natural products and pharmaceuticals, known for its biological activity. The thiazole ring, on the other hand, is also found in various bioactive molecules. The combination of these two rings in a single molecule makes this compound an interesting compound for research in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the indole moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the indole ring.

    Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution on the indole ring can introduce various functional groups.

Scientific Research Applications

5-(1H-indol-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine depends on its specific biological target. In general, the compound may interact with enzymes or receptors in the body, leading to changes in cellular processes. The indole ring is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The thiazole ring can also interact with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another indole derivative with potential anticancer properties.

    Thiazole-4-carboxylic acid: A thiazole derivative used in the synthesis of various pharmaceuticals.

    Indole-2-carboxylic acid: An indole derivative with applications in medicinal chemistry.

Uniqueness

5-(1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to the combination of the indole and thiazole rings in a single molecule. This dual functionality can lead to a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these rings.

Properties

IUPAC Name

5-(1H-indol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABUUAHFCFGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.